
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-: is a synthetic organic compound that features a urea moiety substituted with an oxazolyl group and an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- typically involves the reaction of an isocyanate with an amine. One common method is the reaction of 2-oxazolyl isocyanate with o-toluidine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In the industrial sector, Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The o-tolyl group may contribute to hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Urea, 1-(2-oxazolyl)-3-phenyl-: Similar structure with a phenyl group instead of an o-tolyl group.
Urea, 1-(2-thiazolyl)-3-(o-tolyl)-: Contains a thiazolyl group instead of an oxazolyl group.
Urea, 1-(2-imidazolyl)-3-(o-tolyl)-: Features an imidazolyl group in place of the oxazolyl group.
Uniqueness: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is unique due to the presence of both the oxazolyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The oxazolyl group provides a versatile site for chemical modifications, while the o-tolyl group enhances the compound’s hydrophobicity and stability.
Propiedades
Número CAS |
35629-52-8 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-2-3-5-9(8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15) |
Clave InChI |
ISVQQJRVLCFYMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
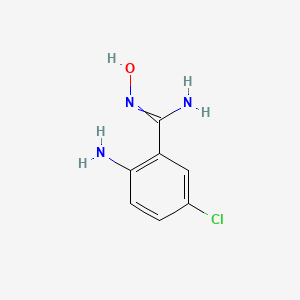
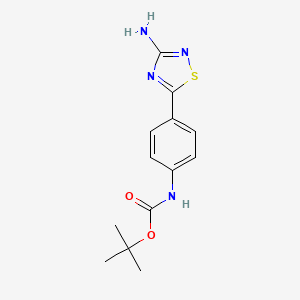
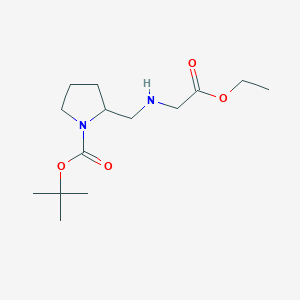
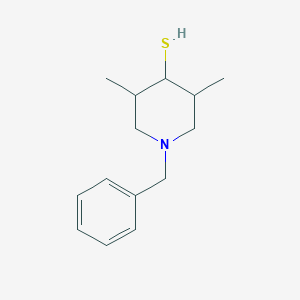
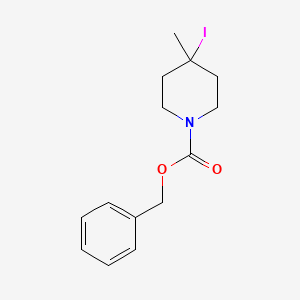
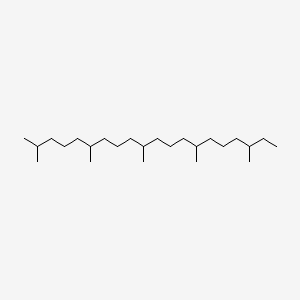
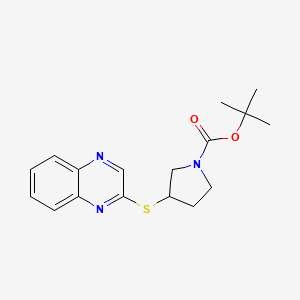
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
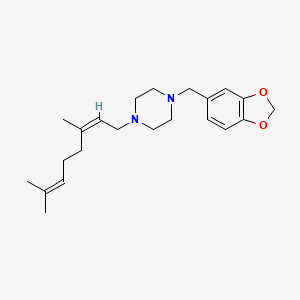
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
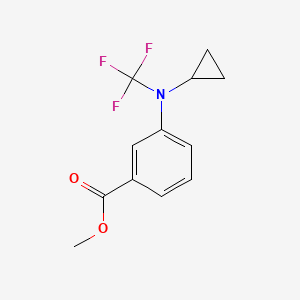
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
